4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a pyrrole ring substituted with a chloroacetyl group at the 4-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by acylation and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloroacetyl group can be reduced to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloroacetyl)pyrrole-2-carboxylic acid
- 5-nitro-1H-pyrrole-2-carboxylic acid
- 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid
Uniqueness
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the chloroacetyl and nitro groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5ClN2O5 |
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Molecular Weight |
232.58 g/mol |
IUPAC Name |
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClN2O5/c8-2-5(11)3-1-4(7(12)13)9-6(3)10(14)15/h1,9H,2H2,(H,12,13) |
InChI Key |
AEBBXNGULWVKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1C(=O)CCl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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